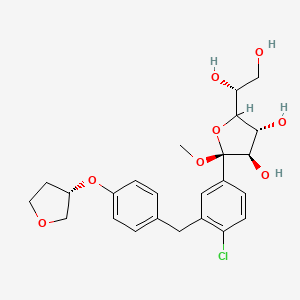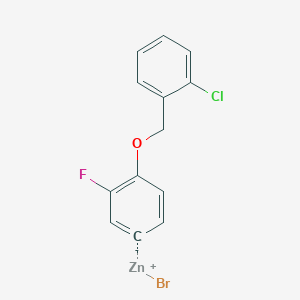
4-(2'-ChlorobenZyloxy)-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the chlorobenzyloxy and fluorophenyl groups makes it a versatile intermediate for synthesizing various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow method also allows for the precise control of temperature and mixing, which is crucial for the stability of organozinc reagents.
化学反应分析
Types of Reactions
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. This reaction involves the transfer of the organozinc group to a palladium or nickel catalyst, which then facilitates the coupling with an electrophile.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as the solvent.
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are complex organic molecules where the 4-(2’-Chlorobenzyloxy)-3-fluorophenyl group is coupled with another organic moiety. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of natural products and pharmaceuticals through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the synthesis of complex molecular scaffolds.
Industry: Applied in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action for 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc-palladium or organozinc-nickel complex. This complex facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. The molecular targets are typically the palladium or nickel catalysts, which mediate the reaction through oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
4-(2’-Chlorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-(2’-Chlorobenzyloxy)-3-fluorophenyl lithium: Used in nucleophilic addition reactions.
Uniqueness
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its higher functional group tolerance and stability compared to its magnesium and lithium counterparts. This makes it particularly valuable in the synthesis of complex molecules where other organometallic reagents might fail .
属性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
XBAICMJGNNUKOG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
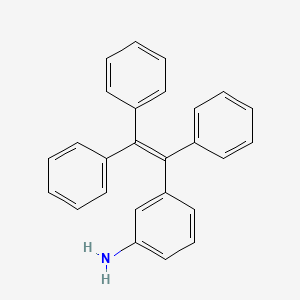

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

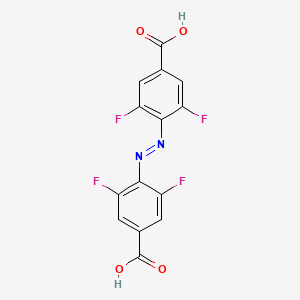
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

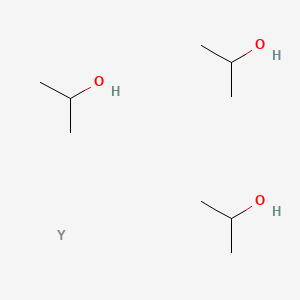
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
